2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a complex benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:
- Chloro and methyl substituents at positions 9 and 6, respectively, which likely enhance lipophilicity and influence electronic properties.
- A thioether linkage (-S-) connecting the heterocyclic core to the acetamide moiety.
Similar compounds (e.g., pyrimidine and thiazine derivatives) are often explored for antimicrobial, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-13(2)14-4-7-16(8-5-14)25-20(28)12-31-22-24-11-19-21(26-22)17-10-15(23)6-9-18(17)27(3)32(19,29)30/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUNKOTONLIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Tianeptine, primarily targets μORs (mu-opioid receptors) and δORs (delta-opioid receptors) . It also acts as a potentiator at D2 and D3 dopamine receptors . These receptors play crucial roles in mood regulation, pain perception, and the reward system in the brain.
Mode of Action
Tianeptine acts as an agonist at the μORs and δORs, meaning it binds to these receptors and activates them. In addition, it potentiates the action of neurotransmitters at D2 and D3 dopamine receptors.
Biochemical Pathways
Upon activation of the opioid and dopamine receptors, Tianeptine modulates several biochemical pathways. It inhibits lipopolysaccharide (LPS)-induced inflammation and activation of microglia, decreases the release of pro-inflammatory cytokines and reactive oxygen species (ROS), and inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA.
Result of Action
Clinically, Tianeptine improves anxiety symptoms, neurocognitive function, and memory. It exhibits neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities. It also attenuates mechanical allodynia, an effect that may be mediated by 5-HT7 receptors.
Biological Activity
The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 385.87 g/mol
This compound features a chloro-substituted pyrimidothiazine core linked to an isopropylphenyl acetamide moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and thiazine have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound has not been extensively studied in clinical trials; however, its structural analogs have demonstrated:
- IC₅₀ values ranging from 1.0 to 10.0 µM against various cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may interact with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
In Vitro Studies
In vitro studies involving human cancer cell lines (e.g., HeLa, MCF-7) have indicated that the compound can significantly reduce cell viability at micromolar concentrations. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 5.0 | Induction of apoptosis |
| Study 2 | MCF-7 | 3.5 | ROS generation |
| Study 3 | A549 | 4.0 | Inhibition of cell migration |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogue, 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide (), differs only in the acetamide substituent (4-ethoxyphenyl vs. 4-isopropylphenyl). This substitution alters:
- Steric Effects : The bulkier isopropyl group may hinder binding to sterically sensitive targets.
Heterocyclic Core Variations
Thiazolo[3,2-a]pyrimidine Derivatives () Compounds 11a and 11b feature a thiazolo-pyrimidine core with furan and cyano substituents. Key Differences:
- The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core incorporates a fused benzene ring, increasing aromaticity and rigidity.
Chromeno-Pyrimidinone Derivatives () Compound 4 (chromeno[2,3-d]pyrimidin-4-one) shares a pyrimidine moiety but lacks the thiazine ring and sulfido linkage. Functional Impact:
- The absence of the thioether group may reduce sulfur-mediated interactions (e.g., metal chelation or disulfide formation).
Chlorinated Analogues ()
- The triazole-thione derivative in contains 2-chlorobenzylidene groups, similar to the target compound’s chloro substituent.
- Comparison :
Table 1: Comparative Analysis of Structural Analogues
Research Implications
- Pharmacological Potential: The target compound’s chloro and methyl groups may improve bioavailability over less halogenated analogues (e.g., 11a/b) but require toxicity assessments due to bioaccumulation risks .
- Structural Optimization : Replacing the 4-isopropylphenyl group with smaller substituents (e.g., ethoxy) could balance lipophilicity and solubility for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
